1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Description
1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a 2,4-dimethylphenyl substituent at position 1 of the pyrazole ring and methyl groups at positions 3 and 3. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or bioactive molecules .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-14(10(2)7-9)16-12(4)13(8-17)11(3)15-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPLHWFWQJMQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Chalcones or α,β-Unsaturated Carbonyl Compounds
One common approach involves the reaction of 2,4-dimethylphenylhydrazine with chalcones or α,β-unsaturated ketones bearing methyl substituents to form pyrazoline intermediates, which are then oxidized to pyrazoles.
- For example, hydrazines react with chalcones under copper triflate catalysis and ionic liquid media to yield 1,3,5-trisubstituted pyrazoles in good yields (~82%) without requiring additional oxidants.
- The pyrazoline intermediate can be alkylated and subsequently oxidized to afford the pyrazole-4-carbaldehyde structure.
This method allows regioselective formation of the pyrazole ring with methyl groups at the 3 and 5 positions and aryl substitution at N-1.
One-Pot Synthesis via In Situ Formation of Carbonyl Derivatives
An alternative method involves the in situ generation of carbonyl intermediates from ketones and subsequent cyclocondensation with hydrazines.
- For example, the reaction of methyl acrylate with 3,5-dimethyl-1H-pyrazole derivatives followed by formylation and alkaline hydrolysis leads to the formation of pyrazole-4-carbaldehyde derivatives.
- This method allows the preparation of 3,5-disubstituted pyrazole-4-carbaldehydes in good yields with high regioselectivity.
Oxidation of Corresponding Alcohols or Related Precursors
Oxidative methods can convert pyrazole alcohols or other intermediates to the corresponding aldehydes.
- Potassium permanganate and other oxidants have been used to convert pyrazole-4-alcohols or methyl groups to aldehydes or acids, which can be further manipulated.
- These methods are less commonly applied specifically for this compound but are relevant for related derivatives.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Oxidation | 2,4-Dimethylphenylhydrazine, chalcones, Cu(OTf), ionic liquids | ~82 | Good regioselectivity, reusable catalyst | Requires multiple steps, catalyst cost |
| Vilsmeier-Haack Formylation | POCl3, DMF, 90–120 °C | Moderate to High | Direct formylation, well-established | Sensitive to base, requires temperature control |
| One-pot In Situ Carbonyl Formation | Methyl acrylate, POCl3/DMF, alkaline hydrolysis | Moderate to High | One-pot, regioselective | Multi-step reaction sequence |
| Oxidation of Alcohols | KMnO4, acidic/basic media | Variable | Straightforward oxidation | Overoxidation risk, less selective |
Research Findings and Notes
- The Vilsmeier-Haack reaction remains the most authoritative and commonly used method for synthesizing 4-formyl substituted pyrazoles, including 3,5-dimethyl derivatives with aryl substitution at N-1.
- Catalytic cyclocondensation using copper triflate and ionic liquids offers an environmentally friendlier and efficient alternative, with the added benefit of catalyst recyclability.
- The aldehyde group introduced is chemically labile and sensitive to basic conditions, which must be considered during purification and subsequent reactions.
- The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic and pyrazole rings may interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its 2,4-dimethylphenyl substituent, which distinguishes it from other pyrazole-4-carbaldehyde derivatives. Key comparisons include:
Table 1: Structural and Functional Group Comparison
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylphenyl group (electron-donating) may enhance solubility in non-polar matrices compared to fluorinated analogs (e.g., 3,5-difluorophenyl in ), which improve metabolic stability and binding affinity in biological systems.
Antimicrobial Activity :
- Bacterial Strains : Pyrazole derivatives with halogen substituents (e.g., 4-fluorophenyl in ) demonstrated MIC values of 8–32 μg/mL against E. coli and S. aureus .
- Fungal Strains : 3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde showed moderate activity against C. albicans (MIC = 64 μg/mL) .
Crystallographic Data :
- Derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde crystallize in monoclinic systems with dihedral angles of 85.2° between aromatic rings, influencing packing efficiency . The target compound’s 2,4-dimethylphenyl group may introduce greater steric hindrance, altering crystal lattice stability.
Biological Activity
1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazoles have also been evaluated for their antimicrobial properties. A series of pyrazole derivatives demonstrated effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring significantly enhanced their antibacterial activity. For example, compounds with a piperidine moiety were particularly effective .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent research. Compounds similar to our target compound have shown promising results against different cancer cell lines. For instance, some derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Study 1: Anti-inflammatory Efficacy
In a controlled study, a series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models in mice. The compound 3k from the study exhibited comparable anti-inflammatory effects to indomethacin at similar dosages .
Study 2: Antibacterial Activity Assessment
Another study focused on synthesizing various pyrazole derivatives and testing them against common bacterial pathogens. The results indicated that certain compounds had minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin, suggesting their potential as new antimicrobial agents .
Data Tables
Q & A
Basic: What synthetic methodologies are reliable for synthesizing 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?
Answer:
The synthesis typically involves condensation and cyclization reactions. A validated approach includes:
- Vilsmeier–Haack Reaction : Reacting 3-methyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5(4H)-one with a formylating agent (e.g., POCl₃/DMF) to introduce the carbaldehyde group at the 4-position .
- Optimization : Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation. Reaction monitoring via TLC (e.g., hexane:ethyl acetate 7:3) ensures completion.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (methanol/ethanol) yields high-purity product .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and torsion angles (e.g., C4–N1–N2–C2 = −0.6°; C6–C3–C4–C5 = 2.2°), confirming regiochemistry and steric effects .
- FT-IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1680–1720 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm; methyl groups at δ 2.1–2.5 ppm) .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
Answer:
Contradictions often arise from:
- Polymorphism : SC-XRD may reveal different crystal packing (e.g., monoclinic vs. orthorhombic systems), altering bond angles. Compare with simulated PXRD patterns .
- Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) detects conformational changes affecting peak splitting .
- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries and NMR chemical shifts for cross-verification .
Advanced: How to design derivatives of this compound for targeted pharmacological activity?
Answer:
Strategies include:
- Bioisosteric Replacement : Substitute the 2,4-dimethylphenyl group with electron-withdrawing (e.g., 4-Cl, 4-F) or electron-donating (e.g., 4-OCH₃) groups to modulate lipophilicity and receptor binding .
- Heterocyclic Hybridization : React the aldehyde with hydrazines or malononitrile to form Schiff bases or cyano derivatives (e.g., 4-((pyrazolyl)methylene)-pyrazole-3,5-diamine), enhancing antimicrobial or antitumor activity .
- Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., DPPH for antioxidants, MIC/MBC for antimicrobials) to correlate substituents with bioactivity .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophilic sites) and LUMO (electrophilic sites) energies. For example, the carbaldehyde group’s LUMO is susceptible to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., aldehyde carbon) for nucleophilic substitution .
- Docking Studies : Model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic targets .
Advanced: How to evaluate the compound’s antioxidant and antimicrobial properties methodologically?
Answer:
- Antioxidant Assay (DPPH) : Prepare derivatives at 25–100 µg/mL concentrations. Measure absorbance at 517 nm after 30 min incubation. Calculate IC₅₀ via linear regression .
- Antimicrobial Testing (CLSI Guidelines) :
- MIC/MBC : Use broth microdilution (e.g., 96-well plates) against ATCC strains (e.g., S. aureus ATCC 29213). Report MIC as the lowest concentration inhibiting visible growth .
- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24 hours .
Advanced: How to address low yields in large-scale syntheses of this compound?
Answer:
- Solvent Optimization : Replace traditional solvents (DMF) with green deep eutectic solvents (e.g., K₂CO₃/glycerol) to enhance reaction efficiency and yield .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) or microwaves to accelerate cyclization steps .
- Process Analytics : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
